Boc-Ser(Fmoc-Gly)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

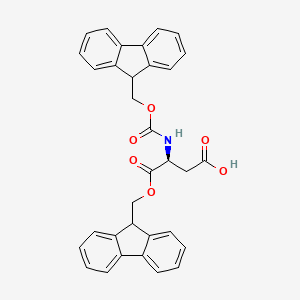

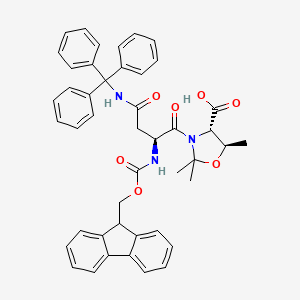

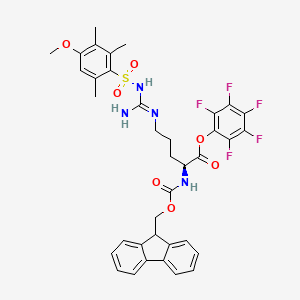

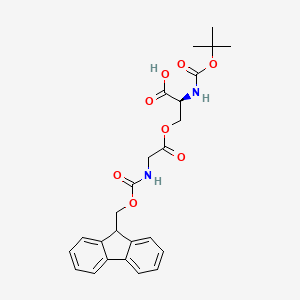

Boc-Ser(Fmoc-Gly)-OH is a compound used in peptide synthesis. It is a derivative of serine and glycine, where the serine is protected by a tert-butyloxycarbonyl (Boc) group and the glycine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.

Applications De Recherche Scientifique

Boc-Ser(Fmoc-Gly)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: In the design of therapeutic peptides for the treatment of various diseases.

Industry: In the production of peptide-based materials and as a tool in drug discovery.

Mécanisme D'action

Target of Action

Boc-Ser(Fmoc-Gly)-OH is a compound used in peptide synthesis . Its primary targets are the amino acid sequences of peptides. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound works by participating in the Fmoc/tBu solid-phase synthesis, a widely used method for peptide synthesis . The Fmoc group of the compound is removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid or peptide, forming a peptide bond .

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. Specifically, it is involved in the formation of peptide bonds, which are crucial for the structure and function of peptides and proteins . The downstream effects include the creation of peptides with specific sequences, which can then perform various biological functions.

Pharmacokinetics

Instead, its bioavailability is determined by the efficiency of the peptide synthesis process .

Result of Action

The result of the compound’s action is the formation of peptide bonds, leading to the synthesis of peptides with specific sequences . These peptides can then be used in various biological and medical applications, such as drug development and biological research.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . Additionally, the choice of solvents can also impact the environmental footprint of the synthesis process .

Analyse Biochimique

Biochemical Properties

Boc-Ser(Fmoc-Gly)-OH plays a crucial role in the synthesis of peptides, which are gaining considerable attention as potential drugs . It interacts with various enzymes and proteins during the synthesis process . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds during the synthesis steps .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . This process involves an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing .

Temporal Effects in Laboratory Settings

Over time, this compound participates in the synthesis process, contributing to the formation of peptide bonds . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes during the synthesis process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be primarily related to its role in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound would be determined by the specific cellular machinery involved in peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(Fmoc-Gly)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. The Boc group is used to protect the amino group of serine, while the Fmoc group protects the amino group of glycine. The synthesis proceeds through a series of deprotection and coupling steps. The Boc group is removed using trifluoroacetic acid (TFA), and the Fmoc group is removed using piperidine. The coupling of amino acids is facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Ser(Fmoc-Gly)-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using TFA and the Fmoc group using piperidine.

Coupling Reactions: Formation of peptide bonds using reagents like DIC and OxymaPure.

Substitution Reactions: Introduction of different functional groups at the amino or carboxyl termini.

Common Reagents and Conditions:

Deprotection: TFA for Boc removal, piperidine for Fmoc removal.

Coupling: DIC and OxymaPure in N-methyl-2-pyrrolidone (NMP) as the solvent.

Major Products: The primary product of these reactions is the desired peptide sequence with the protecting groups removed at the appropriate stages .

Comparaison Avec Des Composés Similaires

Boc-Ala(Fmoc-Gly)-OH: Similar structure but with alanine instead of serine.

Boc-Ser(Fmoc-Ala)-OH: Similar structure but with alanine instead of glycine.

Boc-Ser(Fmoc-Ser)-OH: Both amino acids are serine.

Uniqueness: Boc-Ser(Fmoc-Gly)-OH is unique due to the specific combination of serine and glycine with their respective protecting groups. This combination allows for specific applications in peptide synthesis where the properties of serine and glycine are desired .

Propriétés

IUPAC Name |

(2S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O8/c1-25(2,3)35-24(32)27-20(22(29)30)14-33-21(28)12-26-23(31)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,29,30)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWURCSQLSKGCY-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What challenges were encountered during the synthesis of Aβ1–42 isopeptide using Boc-Ser(Fmoc-Gly)-OH, and how were they addressed?

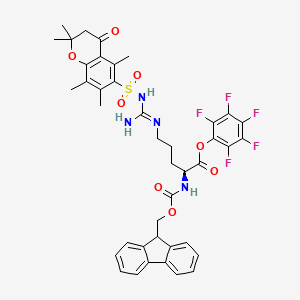

A1: The research paper highlights a significant side reaction observed during the synthesis of Aβ1–42 isopeptide using the this compound building block []. This side reaction led to the undesired deletion of Ser26 within the synthesized peptide sequence. Further investigation revealed that the side reaction predominantly occurred during the activation step of the this compound unit and was highly solvent-dependent [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

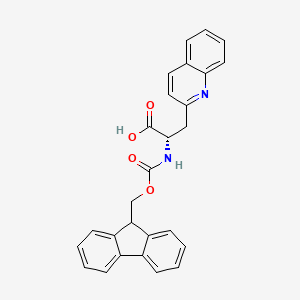

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)